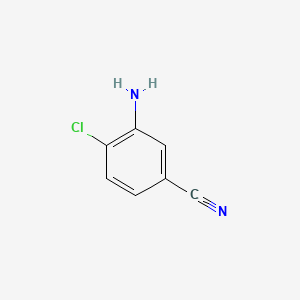

3-Amino-4-chlorobenzonitrile

Description

Significance of Aromatic Nitriles in Synthetic and Medicinal Chemistry Research

Aromatic nitriles are a class of organic compounds characterized by a nitrile group (-C≡N) attached to an aromatic ring. numberanalytics.com Their importance is multifaceted, spanning from their role as versatile building blocks in synthesis to their incorporation into advanced materials. numberanalytics.comnumberanalytics.com

Aromatic nitriles are pivotal intermediates in organic synthesis, offering a gateway to a variety of other functional groups. numberanalytics.comfiveable.me The nitrile group can be readily transformed into amines, carboxylic acids, amides, and esters, making these compounds valuable precursors for more complex molecules. numberanalytics.comnumberanalytics.comresearchgate.net This versatility has cemented their role in the production of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comnumberanalytics.comnumberanalytics.com The synthesis of aromatic nitriles itself has evolved, with methods like the Sandmeyer reaction being historically significant, though newer, more environmentally benign approaches are continuously being developed. numberanalytics.comresearchgate.net

The reactivity of the aromatic ring is also influenced by the strongly electron-withdrawing nature of the nitrile group, which affects electrophilic aromatic substitution reactions. fiveable.me This electronic property, combined with the potential for nucleophilic attack at the nitrile carbon, provides a rich landscape for chemical transformations. fiveable.me

The utility of aromatic nitriles extends into the realm of materials science. Their unique electronic and structural features make them suitable for creating advanced materials such as polymers and dyes. numberanalytics.comnumberanalytics.com For instance, they are used as intermediates in the production of phthalocyanine (B1677752) dyes. numberanalytics.com Furthermore, recent research has explored the photophysical and electrochemical properties of novel benzonitrile (B105546) compounds, highlighting their potential in applications like thermally activated delayed fluorescence (TADF), which is relevant for organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Overview of Substituted Benzonitriles in Academic Inquiry

Substituted benzonitriles, which are benzonitrile molecules with additional functional groups on the aromatic ring, are a major focus of academic and industrial research. The nature and position of these substituents can dramatically alter the molecule's physical, chemical, and biological properties. acs.orgaip.org

In medicinal chemistry, the nitrile group is often used as a bioisostere for other functional groups, like carbonyls or halogens, to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. researchgate.net The incorporation of a nitrile can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins through various interactions such as hydrogen bonding and polar interactions. researchgate.netnih.gov The strategic placement of substituents on the benzonitrile scaffold allows for the fine-tuning of these properties. For example, para-substituted aryl nitriles are common in pharmaceuticals as the nitrile's inductive effect can make the aromatic ring less susceptible to oxidative metabolism. nih.gov

Recent studies have also focused on the reactivity of the C-CN bond in substituted benzonitriles, which was traditionally considered highly stable. sioc-journal.cn The development of methods to catalytically transform this bond has opened new avenues for chemical synthesis. sioc-journal.cn

Research Objectives and Scope for 3-Amino-4-chlorobenzonitrile

Research concerning this compound is aimed at understanding its specific chemical properties and potential applications, driven by the combined influence of its amino, chloro, and nitrile substituents.

| Property | Value |

| Molecular Formula | C7H5ClN2 |

| Molecular Weight | 152.58 g/mol |

| Melting Point | 87-91 °C |

| CAS Number | 53312-79-1 |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov

The primary objectives include the exploration of its synthetic utility as an intermediate for more complex molecules, particularly those with potential biological activity. The presence of the amino group offers a site for further functionalization, while the chloro and nitrile groups provide additional reactive handles.

The scope of this article is strictly limited to the chemical properties and research applications of this compound. It will not discuss any dosage, administration, or safety and adverse effect profiles. The focus remains solely on the fundamental scientific aspects of the compound within the context of chemical research.

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBRYJLBILJHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201464 | |

| Record name | 3-Amino-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53312-79-1 | |

| Record name | 3-Amino-4-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53312-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053312791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 4 Chlorobenzonitrile

Established Synthetic Routes for 3-Amino-4-chlorobenzonitrile

Traditional synthesis of this compound often involves a multi-step approach, beginning with a substituted benzonitrile (B105546) and proceeding through intermediate compounds.

Multi-step Synthesis Approaches

A common and well-documented pathway to synthesize this compound begins with 4-chlorobenzonitrile (B146240). This process involves the strategic introduction of a nitro group, which is subsequently reduced to the desired amino group.

The initial step in this sequence is the nitration of 4-chlorobenzonitrile to form the intermediate, 4-chloro-3-nitrobenzonitrile (B1361363). This electrophilic aromatic substitution is typically achieved by treating 4-chlorobenzonitrile with a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully controlled at a low temperature (below 0°C) to ensure the selective addition of the nitro group at the position ortho to the chlorine atom and meta to the cyano group. Upon completion, the reaction mixture is poured into ice water, causing the solid product to precipitate.

Table 1: Reaction Conditions for the Nitration of 4-chlorobenzonitrile

| Reactant | Reagents | Temperature | Outcome |

|---|

This table summarizes the typical conditions for the nitration of 4-chlorobenzonitrile as described in synthetic procedures.

Following nitration, the intermediate 4-chloro-3-nitrobenzonitrile undergoes reduction to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding the final product, this compound. This transformation can be accomplished using various reducing agents.

Classic methods include the Bechamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid. nih.gov Other effective methods involve the use of tin (Sn) in methanol (B129727) or zinc powder with sodium hydroxide (B78521). nih.govwikipedia.org The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the chloro-substituent. nih.gov

While not a direct step in the primary synthesis of this compound, alkylation reactions are a key method for the subsequent formation of more complex derivatives from the parent molecule. The primary amino group of this compound can be alkylated to form secondary or tertiary amines. Selective mono-N-alkylation can be challenging but is achievable through methods such as forming a stable chelate to direct the reaction. This functionalization is crucial for building more complex molecular scaffolds for various applications.

Sandmeyer Reaction Applications in Halogenation

The Sandmeyer reaction is a powerful tool in synthetic organic chemistry for converting a primary aromatic amine into a wide variety of functional groups, including halogens, via a diazonium salt intermediate. nih.govbyjus.comlscollege.ac.in This reaction typically uses copper(I) salts as catalysts. nih.govorganic-chemistry.org

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form an aryl diazonium salt. lscollege.ac.in

Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chloride ion, releasing nitrogen gas. nih.govorganic-chemistry.org

In the context of synthesizing chlorinated benzonitriles, the Sandmeyer reaction offers a versatile pathway. For instance, it could theoretically be used to introduce the chloro group onto a pre-existing aminobenzonitrile scaffold. This method is particularly valuable as it allows for substitution patterns that may not be easily accessible through direct electrophilic aromatic substitution. researchgate.net

Advanced Synthetic Strategies and Innovations

This method starts with 4-aminobenzonitrile (B131773) and utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a versatile and easy-to-handle reagent used for electrophilic chlorination. isca.me The reaction is typically carried out in a solvent such as acetonitrile (B52724) at an elevated temperature. This direct approach bypasses the need for the nitration and subsequent reduction steps, representing a more atom-economical and efficient pathway. A patent describes this reaction achieving a high yield of 95%.

Table 2: Direct Chlorination of 4-Aminobenzonitrile

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|

This table outlines the high-yield, one-step synthesis of 4-amino-3-chlorobenzonitrile (B1332060) as detailed in patent literature.

Transition Metal-Catalyzed Reactions for Enhanced Selectivity and Yield

Transition metal catalysis plays a pivotal role in the synthesis of this compound, offering efficient and selective routes to this important molecule. Palladium and copper-based systems are particularly prominent in facilitating key bond-forming reactions.

Palladium-catalyzed amination reactions represent a powerful tool for the formation of carbon-nitrogen bonds. nih.gov In the context of this compound synthesis, a common strategy involves the amination of a di-halogenated precursor such as 3,4-dichlorobenzonitrile. This reaction is typically catalyzed by a palladium complex, often in the presence of a suitable ligand and base.

The choice of ligand is critical for the success of the reaction, influencing both the yield and selectivity. For instance, the use of specific phosphine (B1218219) ligands can enhance the catalytic activity of the palladium center. nih.gov The reaction conditions, including temperature and solvent, are also crucial parameters that need to be optimized to maximize the formation of the desired product and minimize side reactions. While detailed examples for the direct amination to this compound are not extensively documented in the provided results, the general principles of palladium-catalyzed amination are well-established and widely applied in organic synthesis. nih.govrsc.orgyoutube.com

A related palladium-catalyzed process is the Suzuki coupling, which can be used to form carbon-carbon bonds. For example, 3-bromo-2-methylphenylacetonitrile can be reacted with (BPin)2 in the presence of a palladium catalyst like Pd(dppf)Cl2 to form an intermediate that can be further functionalized. nih.gov

Table 1: Illustrative Palladium-Catalyzed Reaction Parameters

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Palladium(II) Acetate | XPhos | Potassium Pivalate | Toluene | 120 | Low (for mono-coupling) nih.gov |

| Pd(dppf)Cl2 | - | - | - | - | - nih.gov |

Note: This table represents general conditions for palladium-catalyzed reactions and may not be specific to the direct synthesis of this compound.

Copper-catalyzed reactions provide an alternative and often more economical approach to cross-coupling compared to palladium-based methods. nih.gov These reactions are effective for forming C-N, C-O, and C-C bonds. nih.gov In the synthesis of this compound, copper catalysis could be employed in the amination of a suitable precursor.

The versatility of copper catalysis allows for a broad range of substrates and nucleophiles. nih.gov For instance, copper-catalyzed methods have been developed for the site-selective cross-coupling of N-H heterocycles with substrates bearing benzylic C-H bonds. nih.gov The selectivity of these reactions can often be controlled by the choice of additives. nih.gov While specific examples directly leading to this compound are not detailed in the search results, the general applicability of copper-mediated cross-coupling reactions in organic synthesis is well-recognized. nih.govnih.gov

Chemoselectivity Challenges in Nitro Precursor Reduction

A common synthetic route to this compound involves the reduction of a nitro precursor, 4-chloro-3-nitrobenzonitrile. innospk.comnih.govsigmaaldrich.comguidechem.com This precursor is typically synthesized by the nitration of p-chlorobenzonitrile. guidechem.com The reduction of the nitro group to an amino group presents a significant chemoselectivity challenge. The presence of the nitrile group and the chloro substituent on the aromatic ring requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.

For instance, harsh reducing conditions could potentially lead to the reduction of the nitrile group or dehalogenation. Therefore, mild and selective reducing agents are preferred. One documented method involves the use of zinc and sodium hydroxide to reduce the nitro group in a related compound, 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, to the corresponding amine with a high yield of over 95%. google.com This suggests that similar conditions could be applicable to the reduction of 4-chloro-3-nitrobenzonitrile.

The choice of solvent and temperature also plays a critical role in controlling the selectivity of the reduction. The goal is to achieve complete conversion of the nitro group while preserving the integrity of the nitrile and chloro functionalities.

Industrial Synthesis Considerations and Academic Process Optimization

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges and considerations. Scalability, cost-effectiveness, safety, and environmental impact become paramount.

Ammoxidation is a highly effective industrial process for the synthesis of nitriles from the corresponding methyl-substituted aromatic compounds. This process involves the reaction of the methyl-substituted compound with ammonia (B1221849) and oxygen (or air) at high temperatures over a solid catalyst. google.comgoogle.comrsc.org

For the production of chlorobenzonitriles, o-chlorotoluene can be used as a starting material. google.comgoogle.com The reaction is typically carried out in a fluidized bed reactor using a multi-component metal oxide catalyst. google.com A catalyst system composed of Vanadium, Lead, Cerium, and Antimony oxides (VaPbCecSbdOx) has been reported to be effective, offering high activity and selectivity. google.com The reaction temperature is a critical parameter, with a range of 370-380 °C being optimal for minimizing side reactions. google.com The molar ratio of the reactants (air, ammonia, o-chlorotoluene, and water) is also carefully controlled to maximize the yield of the desired chlorobenzonitrile. google.com While the provided information focuses on o-chlorobenzonitrile, a similar ammoxidation strategy could potentially be adapted for the synthesis of this compound from a suitable methyl-substituted precursor.

Table 3: Ammoxidation Process Parameters for Chlorobenzonitrile Synthesis

| Starting Material | Catalyst | Reactor Type | Temperature (°C) | Reactant Molar Ratio (Air:NH3:Substrate:H2O) |

| o-Chlorotoluene | VaPbCecSbdOx | Fluidized Bed | 370-380 | 20:2:1:1 google.comgoogle.com |

Process Chemistry and Synthesis Integration Frameworks

The integration of chemical synthesis and process engineering is crucial for developing a robust, safe, and efficient manufacturing process for this compound. This framework considers the entire production train, from raw material input to final product isolation, rather than viewing the core reaction in isolation. mit.edu

The key process chemistry step is the catalytic hydrogenation of 3-nitro-4-chlorobenzonitrile. This reaction involves the reduction of an aromatic nitro group to an amine using hydrogen gas in the presence of a metal catalyst. mdpi.com The reaction proceeds through several intermediates, including the corresponding nitroso and hydroxylamine (B1172632) species. mdpi.com

Process Control and Safety: A critical aspect of this process is managing the accumulation of the arylhydroxylamine intermediate. These compounds can be thermally unstable and pose a significant safety risk, potentially leading to runaway reactions or explosive decomposition. google.com Industrial processes are therefore designed to ensure the rapid conversion of this intermediate. This can be achieved by:

Catalyst Additives: The addition of co-catalysts, such as vanadium compounds, can prevent the buildup of hydroxylamines and suppress the formation of undesired azo or azoxy byproducts, leading to a purer product and a faster reaction. google.comgoogle.com

Process Parameters: Strict control over temperature, pressure, and hydrogen flow rate is essential for maintaining reaction selectivity and safety.

Synthesis Integration: An integrated synthesis framework evaluates the entire process network. mit.edu For this compound, this involves linking the initial nitration of 4-chlorobenzonitrile, the subsequent reduction, and the final purification steps. The choice of technology for one step profoundly impacts the others. For example, the purity of the 3-nitro-4-chlorobenzonitrile feed can affect catalyst performance and lifespan in the hydrogenation step.

Flow Chemistry: Modern process development increasingly favors continuous flow chemistry over traditional batch processing, especially for potentially hazardous reactions like nitrations and hydrogenations. amf.ch Continuous-flow systems, such as micro-packed-bed reactors (MPBR), offer superior control over reaction parameters, enhanced heat and mass transfer, and significantly smaller reactor volumes. mdpi.comamf.ch This minimizes the inventory of hazardous materials at any given time, inherently improving process safety. nalasengineering.com For the synthesis of this compound, a continuous hydrogenation setup would allow for precise temperature and pressure management, preventing hydroxylamine accumulation and ensuring consistent product quality. mdpi.com

| Catalytic System | Typical Catalyst | Key Process Features | Advantages | Considerations |

|---|---|---|---|---|

| Heterogeneous Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | Slurry or fixed-bed reactors. Requires H₂ gas under pressure. | High efficiency, clean (water is the main byproduct), catalyst is recyclable. | Requires pressure equipment, handling of flammable H₂, potential for catalyst deactivation. |

| Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., Hydrazine (B178648), Ammonium formate) | Avoids the need for high-pressure gaseous hydrogen. | Enhanced safety by avoiding H₂ gas, often highly selective. | Stoichiometric use of hydrogen donor adds cost and creates byproducts that require separation. |

| Base Metal Catalysis | Manganese, Iron, or Cobalt complexes | Can operate under milder conditions, air-stable catalysts are being developed. acs.org | Lower cost compared to precious metal catalysts, can offer high chemoselectivity. acs.org | May require specific ligands, catalyst activity and lifespan can be lower than precious metals. |

Economic and Environmental Objectives in Manufacturing Pathways

The selection of a manufacturing pathway for this compound is driven by the dual objectives of minimizing cost and environmental impact. These goals are often intertwined, as efficient processes that reduce waste also tend to be more economical. rsc.org

Economic Objectives: The primary economic drivers are yield, throughput, and the cost of raw materials and energy.

Raw Material Costs: The price of the starting material, 4-chlorobenzonitrile, and reagents like nitric acid, sulfuric acid, and the hydrogenation catalyst are major cost components. The efficiency of catalyst recycling, especially for precious metals like palladium, is a critical economic factor. acs.org

Process Efficiency: High reaction yields and selectivity are paramount. The formation of byproducts, such as isomeric impurities or over-reduced species, leads to costly and complex purification steps and represents a loss of valuable material. researchgate.net

Operating Costs: Energy consumption for heating, cooling, and maintaining pressure during hydrogenation contributes significantly to the operational expenditure. Continuous manufacturing and flow chemistry can reduce these costs by enabling better energy integration and reducing downtime between batches. amf.ch

Environmental Objectives (Green Chemistry): The environmental performance of the synthesis is evaluated using green chemistry principles to minimize its ecological footprint.

Waste Prevention: The ideal synthesis produces minimal waste. Catalytic hydrogenation is highly favored over older stoichiometric reduction methods, such as the Béchamp reduction (iron and acid), which generates large quantities of iron oxide sludge, a significant waste disposal challenge. acs.org The primary byproduct of catalytic hydrogenation is water, making it a much cleaner alternative.

Hazardous Substance Reduction: A key environmental and safety goal is minimizing the use and generation of hazardous substances. This includes avoiding toxic solvents and, crucially, preventing the accumulation of carcinogenic and explosive arylhydroxylamine intermediates during the reduction. google.comnih.gov The choice of a highly selective catalyst is therefore not just an economic decision but also an environmental and safety imperative.

Pollutant Management: Aromatic amines as a class of compounds are recognized as environmental pollutants. researchgate.netuminho.pt Therefore, robust containment measures and effective wastewater treatment protocols are essential to prevent the release of the final product or any chlorinated intermediates into the environment.

| Reduction Method | Economic Considerations | Environmental & Safety Considerations |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | High initial catalyst cost (precious metal). High yield and purity reduce downstream costs. Requires capital investment in pressure equipment. | Green: High atom economy, water is the main byproduct. Hazard: Uses flammable H₂ gas under pressure. Risk of runaway reaction if not controlled. google.com |

| Béchamp Reduction (Fe, HCl) | Low raw material cost (iron is cheap). Often lower purity and yield, requiring more extensive purification. | Waste: Generates large volumes of iron/iron oxide sludge, which is difficult to dispose of. acs.orgSafety: Uses corrosive acid. |

| Stoichiometric Reduction (e.g., SnCl₂) | High cost of metal reagent. Generates stoichiometric amounts of metallic waste. | Waste: Produces significant heavy metal waste streams that require treatment. google.com Not considered a green alternative for industrial scale. |

Spectroscopic Analysis and Computational Chemistry Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides empirical data on the molecular structure and functional groups present in 3-Amino-4-chlorobenzonitrile.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic vibrational bands are expected. The nitrile group (C≡N) stretching vibration typically appears as a sharp, intense band in the 2220-2260 cm⁻¹ region. The amino group (NH₂) would show symmetric and asymmetric stretching vibrations, usually in the 3300-3500 cm⁻¹ range. Furthermore, vibrations corresponding to the C-Cl bond, C-N bond, and various aromatic C-H and C=C bonds would be present at lower wavenumbers, confirming the compound's structure. analis.com.myresearchgate.net While specific experimental data for this compound is not detailed in the provided sources, studies on isomers like 2-amino-4-chlorobenzonitrile (B1265954) show a nitrile peak at 2211 cm⁻¹ and primary amine stretches at 3452 and 3363 cm⁻¹. analis.com.my

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly effective for observing symmetric vibrations and non-polar bonds. In an FT-Raman spectrum of this compound, the C≡N stretch would be clearly visible. The aromatic ring vibrations would also produce characteristic signals. This technique helps to confirm the assignments made in the FTIR spectrum and provides a more complete picture of the molecule's vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene (B151609) ring and n → π* transitions involving non-bonding electrons on the nitrogen and chlorine atoms. analis.com.my The conjugation of the amino and nitrile groups with the aromatic ring influences the position and intensity of these absorption bands. For instance, a study on the isomer 2-amino-4-chlorobenzonitrile identified both π → π* and n → π* transitions in its UV-Vis spectrum. analis.com.my

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the amino group protons. The chemical shifts and splitting patterns of the aromatic protons are dictated by their position relative to the electron-withdrawing chloro and nitrile groups and the electron-donating amino group.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbon of the nitrile group (C≡N), the aromatic carbons, and the carbons bonded to the chlorine and amino substituents. rsc.orgrsc.org For example, ¹H NMR data for the related isomer 4-amino-3-chlorobenzonitrile (B1332060) shows aromatic proton signals at δ 7.54, 7.35, and 6.77 ppm, with the amino protons appearing as a broad singlet at 4.63 ppm.

Electrospray Mass Spectrometry (ESMS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₇H₅ClN₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 152.58 g/mol ). sigmaaldrich.comuni.lu The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this molecule. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.02141 | 131.1 |

| [M+Na]⁺ | 175.00335 | 143.2 |

| [M-H]⁻ | 151.00685 | 134.6 |

| [M+NH₄]⁺ | 170.04795 | 150.9 |

| [M+K]⁺ | 190.97729 | 138.5 |

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides theoretical data that complements experimental findings. researchgate.netresearchgate.net These approaches are used to predict the optimized molecular geometry, vibrational frequencies, electronic structure, and reactivity of this compound.

Key computational analyses would include:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms, including bond lengths and angles. analis.com.my

Vibrational Analysis: Predicting the FTIR and FT-Raman spectra to aid in the assignment of experimental bands. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating the delocalization of electron density and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, which helps in understanding molecular stability. uni-muenchen.dewisc.edursc.orgresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions, chemical reactivity, and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter for predicting reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to predict sites for nucleophilic and electrophilic attack. Regions of negative potential (red/yellow) indicate electrophilic reactivity, while regions of positive potential (blue) suggest nucleophilic reactivity. researchgate.net

While specific computational studies for this compound were not found in the search results, such analyses on its isomers have provided significant insights into their respective chemical behaviors. analis.com.myresearchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like this compound. irjweb.comanalis.com.my By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can perform detailed analyses of the molecule's geometry, vibrational frequencies, and electronic structure. analis.com.myresearchgate.net

Geometry Optimization and Vibrational Frequency Analysis

Full geometry optimization of this compound has been carried out using DFT at the B3LYP/6-311++G(d,p) level. analis.com.my This process determines the most stable three-dimensional arrangement of the atoms in the molecule. Theoretical calculations of geometric parameters, such as bond lengths and angles, show good agreement with experimental data. nih.gov For instance, the calculated bond lengths for the nitrile (C≡N) and C-N bonds are found to be slightly different from theoretical values, a discrepancy attributed to the conjugation within the aromatic ring. analis.com.my

Vibrational frequency analysis, also performed using DFT, helps in assigning the various vibrational modes of the molecule. nih.gov The calculated harmonic vibrational frequencies are often scaled to better match the experimental frequencies obtained from FT-IR and Raman spectroscopy. researchgate.net For this compound, key stretching bands identified in the IR spectrum include those for the nitrile group (C≡N) at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (NH) group at 3452 and 3363 cm⁻¹. analis.com.my

Electronic Structure Analysis: HOMO-LUMO Energies

The electronic properties of this compound have been explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). analis.com.mynih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests that the molecule can be easily excited and is more reactive. nih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net Analysis of the spatial distribution of these orbitals reveals the regions of the molecule that are most likely to participate in chemical reactions. In this compound, the HOMO-LUMO energy gap points towards its capability for charge transfer interactions. analis.com.myresearchgate.net

Global Reactivity Parameters

Global reactivity descriptors are quantum chemical parameters that provide a quantitative measure of a molecule's reactivity and stability. rasayanjournal.co.indergipark.org.tr These descriptors, which include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. rasayanjournal.co.indergipark.org.tr For this compound, these parameters indicate that while the compound is relatively stable and classified as a hard molecule, it still possesses the ability to donate and accept electrons. analis.com.my

| Parameter | Description |

| Electronegativity (χ) | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | Measures the resistance to change in the electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

This table outlines key global reactivity parameters derived from DFT calculations.

Mulliken Population Analysis

Mulliken population analysis is a method used to determine the partial atomic charges within a molecule. analis.com.my This analysis for this compound has revealed that the nitrogen atoms of the amino and nitrile groups carry negative charges, specifically -0.237 and -0.202, respectively. analis.com.my This suggests that these nitrogen atoms are prone to act as nucleophilic centers in chemical reactions. analis.com.my Conversely, positive charges are located on several carbon and hydrogen atoms. analis.com.my This charge distribution highlights the molecule's potential to act as a nucleophilic agent. analis.com.my

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu This method transforms the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure. q-chem.com For this compound, NBO analysis reveals significant delocalization of electron density, particularly involving the lone pairs of the nitrogen atoms and the π-system of the aromatic ring. nih.gov This delocalization contributes to the stability of the molecule and influences its reactivity. The analysis of donor-acceptor interactions within the NBO framework can quantify the hyperconjugative effects that stabilize the molecule. rsc.org

Molecular Electron Density Theory (MEDT) Studies

While specific Molecular Electron Density Theory (MEDT) studies on this compound are not extensively documented in the provided search results, this theoretical framework offers a powerful alternative to the molecular orbital-based approaches for understanding chemical reactivity. MEDT focuses on the changes in electron density during a chemical reaction to explain reaction mechanisms and selectivity. Given the detailed electronic structure information available from DFT calculations, this compound would be an excellent candidate for future MEDT investigations to further elucidate its reaction pathways.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govcookechem.com By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close contact and potential hydrogen bonding can be identified. analis.com.my Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions, while blue and white areas represent longer and near van der Waals contacts, respectively. analis.com.my

For the isomer 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis revealed that N···H/H···N contacts are the most dominant, indicating the presence of N–H···N interactions which play a crucial role in the crystal packing. uni.lu This analysis is performed using software like CrystalExplorer, which also generates two-dimensional fingerprint plots that quantify the contribution of different types of intermolecular contacts. analis.com.my

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, the study on its isomer demonstrates the utility of this method in understanding the solid-state structure of such molecules. The presence of amino and chloro substituents suggests that similar interactions, including N-H···N, C-H···N, and potentially C-H···Cl contacts, would likely govern its crystal packing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for understanding the dynamic behavior of molecules, such as conformational changes and interactions with their environment, which are often not apparent from static crystal structures. nih.gov MD simulations have been widely applied in fields like drug discovery to study the binding of ligands to proteins. rsc.org

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the system's evolution. nih.gov This technique can be used to explore the stability of ligand-protein complexes and to identify key interactions that contribute to binding affinity. nih.gov

Although no specific molecular dynamics simulation studies have been reported for this compound in the reviewed literature, the general methodology is well-established. For related classes of compounds, such as benzylidenemalononitrile (B1330407) derivatives, MD simulations have been used to investigate their behavior at the active sites of biological targets. nih.gov Such studies typically involve neutralizing the system, solvating it in a water box, and running the simulation for a specified period to observe the stability and interactions of the molecule. nih.gov

Theoretical Studies of Cycloaddition Reactions

Theoretical studies, often employing quantum chemistry methods like Density Functional Theory (DFT), are essential for understanding the mechanisms and feasibility of chemical reactions. Cycloaddition reactions are a class of pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules.

Currently, there are no specific theoretical studies on the cycloaddition reactions of this compound found in the public domain. Such studies would be valuable for exploring the reactivity of the nitrile group and the aromatic ring, and for predicting the potential of this compound to participate in the synthesis of novel heterocyclic systems. Theoretical investigations could elucidate the reaction pathways, transition state structures, and activation energies, providing insights that could guide synthetic efforts.

Biological and Medicinal Chemistry Applications of 3 Amino 4 Chlorobenzonitrile and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 3-amino-4-chlorobenzonitrile have been investigated for their ability to inhibit specific enzymes, a key mechanism in the development of new therapeutic agents.

Binding to Active Sites of Enzymes

The chemical structure of this compound derivatives allows for various interactions with the active sites of enzymes. These interactions can lead to the inhibition of enzyme function, which is a critical aspect of drug design. For instance, derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and studied for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov In silico docking studies have been employed to understand the binding patterns of these derivatives within the EGFR active site. nih.gov

Similarly, other heterocyclic compounds derived from related aminobenzonitrile structures have shown inhibitory activity against enzymes like monoamine oxidases (MAO). psu.edu The specific substitutions on the aminobenzonitrile core play a crucial role in determining the binding affinity and selectivity for the target enzyme. psu.edu The design of these inhibitors often involves creating molecules that can form stable interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme's active site.

Histone Deacetylase (HDAC) Inhibition Research

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation. nih.govmdpi.com Their inhibition has emerged as a promising strategy in cancer therapy. nih.govmdpi.com While direct studies on this compound as an HDAC inhibitor are not extensively documented in the provided results, the broader class of amino acid derivatives has been explored for this purpose. nih.gov These studies focus on synthesizing novel small molecules that can effectively target HDAC enzymes. nih.gov

The general mechanism of HDAC inhibitors involves binding to the active site of the enzyme, which typically contains a zinc ion. mdpi.com The inhibitor molecule chelates this zinc ion, preventing the enzyme from deacetylating histone proteins. nih.gov This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov Research in this area involves both in vitro enzyme assays and cell-based assays to determine the potency and selectivity of the synthesized compounds. nih.govmdpi.com

Receptor Binding and Modulation of Signal Transduction Pathways

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. Derivatives of this compound have been explored for their ability to bind to specific receptors and modulate downstream signaling pathways.

Kv11.1 (hERG) Channel Modulation

The Kv11.1 (hERG) potassium channel is a critical protein involved in cardiac repolarization. Modulation of this channel by small molecules is of significant interest due to the potential for both therapeutic benefit and cardiotoxicity. Some small molecules have been identified as activators of hERG channels, which can increase potassium ion flow. nih.gov

One study identified a novel small molecule activator of hERG currents that is structurally distinct from previously reported activators. nih.gov This compound was found to increase hERG channel currents by slowing channel deactivation and altering the voltage-dependence of inactivation. nih.gov While this specific activator is not a direct derivative of this compound, the research highlights the potential for small molecules to modulate the activity of this important ion channel. The study of such interactions is crucial for understanding the potential cardiac effects of new chemical entities.

Anticancer Activity Research

The development of novel anticancer agents is a major focus of medicinal chemistry research. Various derivatives containing the chloro and amino substituted phenyl ring, similar to the core of this compound, have been synthesized and evaluated for their anticancer properties. nih.govnih.gov

Research has shown that the presence of a chloro-substituent can enhance the anticancer and anti-inflammatory activities of certain 5-aryl-1,4-benzodiazepine derivatives. nih.gov Similarly, studies on 3-amino-1,2,4-triazole derivatives have indicated that specific substitutions on the triazole core can lead to significant anticancer activity against various cancer cell lines. nih.gov One study on new derivatives of 4-amino-3-chloro benzoate ester identified a compound that induced cytotoxicity in several cancer cell lines by targeting EGFR and inducing apoptosis. nih.gov

The mechanisms behind the anticancer activity of these compounds are varied and can include the inhibition of key enzymes like EGFR tyrosine kinase, induction of apoptosis through caspase activation, and potential anti-angiogenic effects. nih.govnih.gov

Table of Research Findings on Anticancer Activity

Table of Compound Names

Mechanisms of Action (e.g., ROS Induction, Apoptosis)

Derivatives synthesized from precursors like this compound, particularly quinazoline-based compounds, have been shown to exert their cytotoxic effects against cancer cells through the induction of oxidative stress and apoptosis. For instance, studies on quinazoline (B50416) Schiff bases have demonstrated their ability to increase the formation of Reactive Oxygen Species (ROS) within cancer cells. nih.gov This elevation in ROS perturbs the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov

The release of cytochrome c is a critical event in the intrinsic pathway of apoptosis, as it triggers a cascade of enzymatic activations. Research has confirmed the subsequent activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3/7, in cells treated with these derivatives. nih.gov The activation of these caspases ultimately leads to the programmed cell death of the cancer cells. nih.gov Furthermore, some derivatives have been observed to inhibit the translocation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor, suggesting an engagement of the extrinsic apoptosis pathway as well. nih.gov

Cell Line Studies (e.g., A549, MCF-7)

The in vitro anticancer potential of derivatives conceptually stemming from this compound has been evaluated against various human cancer cell lines. The human breast cancer cell line, MCF-7, has been a frequent subject of these investigations. For example, two novel quinazoline Schiff bases demonstrated significant antiproliferative effects against MCF-7 cells, with IC50 values of 6.246 µM and 5.910 µM after 72 hours of treatment. nih.gov Morphological analysis of the treated MCF-7 cells using acridine (B1665455) orange/propidium iodide (AO/PI) staining revealed characteristic features of apoptosis. nih.gov However, cell cycle analysis indicated that these specific compounds did not cause cell cycle arrest in the S or G2/M phases after 24 hours of treatment. nih.gov

Molecular Docking Investigations for Binding Affinity

Molecular docking studies are instrumental in elucidating the binding affinities and interaction patterns of novel compounds with biological targets. Derivatives of this compound have been the focus of such in-silico investigations to predict their therapeutic potential. For example, a series of 2,3-disubstituted quinazolin-4(3H)-ones, which can be synthesized from 2-aminobenzonitrile (B23959) precursors, were docked into the active site of DNA gyrase, a target for antibacterial agents. The docking study revealed that the most active compounds fit well into the ATP-binding site of the enzyme, suggesting a mechanism for their antibacterial action.

In a different study focused on potential anti-Parkinsonian agents, a range of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and evaluated through molecular docking against the monoamine oxidase-B (MAO-B) enzyme. The results indicated that many of these ligands exhibited greater binding energies compared to standard MAO-B inhibitors like safinamide, selegiline, and rasagiline. This suggests a strong binding affinity towards the MAO-B enzyme, highlighting their potential for development in the treatment of Parkinson's disease.

Antimicrobial Efficacy Studies

Quinazolinone derivatives, which can be synthesized from this compound, have been shown to possess a wide spectrum of antimicrobial activities. biomedpharmajournal.orgnih.gov These compounds have been evaluated against various pathogenic microorganisms, demonstrating their potential as broad-spectrum antimicrobial agents. nih.gov The structural framework of quinazolinones allows for substitutions at multiple positions, which significantly influences their antimicrobial efficacy. nih.gov

The antibacterial properties of quinazolinone derivatives have been extensively studied against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of 2,3,6-trisubstituted quinazolin-4-ones were synthesized and evaluated for their antimicrobial activity. biomedpharmajournal.org The results, as summarized in the table below, indicate varied efficacy against different bacterial strains. For instance, derivative A-2 showed excellent activity against Escherichia coli, while derivative A-5 was highly effective against Staphylococcus aureus. biomedpharmajournal.org Generally, these derivatives have been found to be particularly effective against Gram-positive bacteria. nih.gov The mechanism of action is thought to involve interaction with and disruption of the bacterial cell wall and DNA structures. nih.gov

| Compound ID | Target Microorganism | Activity Level |

| A-2 | Escherichia coli | Excellent |

| A-4 | Pseudomonas aeruginosa | Excellent |

| A-5 | Staphylococcus aureus | Very Good |

| A-5 | Streptococcus pyogenes | Very Good |

| A-6 | Staphylococcus aureus | Good |

Data sourced from a study on the antimicrobial activity of 2,3,6-trisubstituted quinazolin-4-one derivatives. biomedpharmajournal.org

Antioxidant Properties

The search for novel antioxidant agents has led to the investigation of various classes of organic compounds, including derivatives that can be synthesized from amino-containing scaffolds like this compound. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide revealed significant antioxidant potential. nih.gov The antioxidant activity of these synthesized compounds was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov

Notably, certain derivatives displayed antioxidant activity surpassing that of the well-known antioxidant, ascorbic acid. nih.gov For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid. nih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also demonstrated antioxidant activity 1.13 times higher than that of ascorbic acid. nih.gov These findings underscore the potential of developing potent antioxidants through the derivatization of aminophenyl-containing structures.

| Compound | Antioxidant Activity Relative to Ascorbic Acid |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4x higher |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4x higher |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13x higher |

Data reflects DPPH radical scavenging activity compared to ascorbic acid. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, particularly quinazolinones, SAR studies have provided valuable insights. It has been observed that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for their antimicrobial activities. nih.gov

Furthermore, the presence of a halogen atom, such as chlorine or bromine, at positions 6 and 8 of the quinazolinone core has been shown to enhance antimicrobial efficacy. nih.gov The nature of the substituent at the 4th position, often an amine or a substituted amine, can also significantly modulate the biological activity. nih.gov For instance, the introduction of a substituted aromatic ring at position 3, and methyl, amine, or thiol groups at position 2, are considered essential for potent antimicrobial effects. nih.gov These SAR findings serve as a guide for the rational design and synthesis of new, more effective derivatives for therapeutic applications.

Role as Precursor for Pharmaceutical Compounds

This compound is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. ontosight.ai Its bifunctional nature, possessing both an amino group and a nitrile group on a halogenated benzene (B151609) ring, makes it a versatile scaffold for constructing more complex molecules. The strategic positioning of these functional groups allows for a wide range of chemical transformations, enabling its incorporation into diverse molecular architectures aimed at treating a spectrum of diseases. The compound serves as a crucial building block for creating novel therapeutic agents, including those with potential antiviral and antibacterial activities. ontosight.ai

Drug Discovery and Development

The utility of this compound in drug discovery is exemplified by its role as a precursor in the synthesis of targeted therapies. Medicinal chemists utilize this compound to design and synthesize libraries of novel molecules for screening against various biological targets. The chloro and amino substituents on the benzonitrile (B105546) core are pivotal for influencing the electronic properties and reactivity of the molecule, while also providing sites for further chemical modification to optimize pharmacological profiles.

A significant application of this compound is in the development of kinase inhibitors. The molecular structure of its derivatives can be tailored to interact with the ATP-binding pockets of specific kinases, which are crucial targets in cancer therapy and the treatment of inflammatory diseases. epo.org For instance, it is a documented starting material in the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors, which are under investigation for their potential in treating cancer, fibrosis, and inflammatory conditions like rheumatoid arthritis and Crohn's disease. epo.org

The development process often involves multi-step synthetic pathways where this compound is one of the initial building blocks. An example is its use in the synthesis of advanced intermediates for potent EP4 receptor antagonists, which have shown promise as anti-cancer agents. google.com In a patented process, this compound is reacted under palladium-catalyzed conditions to form a more complex intermediate, which is then carried through several additional steps to yield the final active pharmaceutical ingredient. google.com

Table 1: Application of this compound in Drug Discovery

| Therapeutic Target | Precursor Role | Resulting Compound Class | Reference |

| Discoidin Domain Receptor 1 (DDR1) | Starting material in multi-step synthesis | Benzamide (B126) derivatives | epo.org |

| EP4 Receptor | Starting material for an advanced intermediate | EP4 Antagonists | google.com |

| Various Kinases | Building block for inhibitor design | Kinase Inhibitors |

Novel Therapeutic Agents

The structural framework of this compound is integral to the creation of novel therapeutic agents with specific mechanisms of action. Its derivatives have been investigated as potent and selective inhibitors of key biological targets implicated in disease pathogenesis.

DDR1 Inhibitors: In one example, this compound was used in the synthesis of a novel benzamide derivative designed to inhibit DDR1. epo.org The synthesis involved reacting this compound in dimethylformamide (DMF), followed by further chemical transformations. epo.org The resulting compounds are being explored for their therapeutic potential against diseases characterized by inflammation and fibrosis. epo.org

EP4 Antagonists: this compound is a key starting material in the synthesis of the EP4 antagonist 4-[4-cyano-2-({[(2'R,4S)-6-(isopropylcarbamoyl)-2,3-dihydrospiro[chromene-4,1'-cyclopropan]-2'-yl]carbonyl}amino)phenyl]butanoic acid. google.com This compound has demonstrated anti-cancer activity, and its synthesis from this compound is a critical part of its manufacturing process, highlighting the importance of the precursor in accessing this complex therapeutic agent. google.com The process involves a palladium-catalyzed coupling reaction with SPhos as a ligand. google.com

Table 2: Examples of Novel Therapeutic Agents Derived from this compound

| Therapeutic Agent Class | Specific Target | Indication | Precursor | Reference |

| Benzamide Derivative | Discoidin Domain Receptor 1 (DDR1) | Cancer, Fibrosis, Inflammation | This compound | epo.org |

| Spirocyclic Carboxamide | EP4 Receptor | Cancer | This compound | google.com |

Patent Landscape and Industrial Relevance

Analysis of Patent Literature for 3-Amino-4-chlorobenzonitrile

Patents leveraging the 3-amino-4-chloro-phenyl motif often target complex diseases where specific enzyme inhibition is a key therapeutic strategy. The primary disease area linked to this chemical scaffold is oncology, with a focus on cancers driven by specific signaling pathway dysregulation.

| Chemical Moiety | Associated Disease in Patent Literature | Patent Example |

| Aminobenzonitrile Derivatives | Cancer | US10654855B2 |

| Aminobenzoyl Derivatives | Hypertension, Edema | CN107935876B |

| Spiro[chromene-cyclopropane] Derivatives | Cancer, Immune Diseases | WO2023017813A1 |

| This table is generated based on an analysis of patents for related chemical structures. |

The utility of this compound in pharmaceuticals is often linked to its ability to be incorporated into molecules that target specific genes and their protein products. The most prominent examples are found in the development of kinase inhibitors, a major class of cancer therapeutics.

| Chemical Structure Feature | Associated Gene/Protein Target | Therapeutic Area | Patent Example |

| Pyrrolo[2,3-d]pyrimidinyl-aminopiperidine-carboxamide | Protein Kinase B (PKB/AKT) | Oncology | US10654855B2 |

| Substituted Spiro-chromene | Prostaglandin E2 Receptor 4 (EP4) | Immuno-oncology, Inflammation | WO2023017813A1 |

| CRISPR-Cas Systems (Gene Editing) | General Gene Expression Alteration | Gene Therapy | US8697359B1 |

| This table is generated based on an analysis of patents for related chemical structures and technologies. |

Intermediate in Production of Specialty Chemicals and Materials

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature—possessing an amine group and a nitrile group, activated by the chlorine substituent—allows for versatile reactivity, making it a valuable precursor for specialty chemicals. The related compound, 4-chlorobenzonitrile (B146240), is produced industrially via the ammoxidation of 4-chlorotoluene (B122035) and is a known precursor to pigments. wikipedia.org

The aminobenzonitrile framework is a well-established component in the synthesis of colorants. The amino group can be diazotized and coupled with other aromatic compounds to form a wide range of azo dyes. google.comgoogle.com While specific examples for this compound are sparse in readily available literature, a Chinese patent (CN105936625A) outlines a synthesis method for 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, an important intermediate for high-performance pigments like C.I. Pigment Yellow 93. google.com This demonstrates the value of the 3-amino-4-chloro-phenyl scaffold in creating stable and lightfast colorants.

Furthermore, the structural analog 3-Amino-4-chlorobenzotrifluoride is categorized as a dye intermediate and is used in the manufacture of pesticides and herbicides, suggesting a potential application area for this compound in the agrochemical industry as well. tcichemicals.com

Pharmaceutical Intermediate Manufacturing

The most significant industrial application of this compound is in the manufacturing of pharmaceutical intermediates. The structure is a key building block for targeted therapies. For instance, the 3-amino-4-chloro-benzoyl moiety is central to the synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid, a key intermediate for the diuretic drug Chlorthalidone. google.com

Patent literature further highlights its role in cutting-edge drug development. U.S. Patent US10654855B2, which describes inhibitors of Protein Kinase B (PKB/AKT) for the treatment of cancer, utilizes a complex heterocyclic structure built upon an aminobenzonitrile-related framework. google.com The PKB/AKT signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a major goal in oncology research. google.comnih.gov The specific substitution pattern of this compound makes it an attractive starting material for creating molecules that can fit into the binding pockets of such kinase targets.

Challenges and Opportunities in Industrial Adoption of New Synthetic Methodologies

The industrial synthesis of substituted aminobenzonitriles faces several challenges related to cost, safety, and environmental impact. Traditional multi-step syntheses often involve harsh reagents, long reaction times, and the generation of significant waste streams. For example, older methods for producing related intermediates, such as 2-(3-amino-4-chlorobenzoyl)benzoic acid, involved reaction times of 8 to 16 hours and used hazardous materials like hydrazine (B178648) hydrate (B1144303) or generated copper-containing wastewater. google.com

These challenges create significant opportunities for innovation through the adoption of modern synthetic methodologies. Recent patents highlight a shift towards more efficient and sustainable processes.

Key Opportunities:

Catalytic Hydrogenation: The use of catalysts like Raney nickel for the reduction of the corresponding nitro-compound (3-nitro-4-chlorobenzonitrile) offers a cleaner and more efficient route to this compound. A patented process for a related intermediate demonstrated a reduction in reaction time from over 8 hours to just 1-5 hours, with the added benefit of catalyst recyclability, which lowers costs and environmental impact. google.com

Process Optimization: For large-scale production of chlorobenzonitriles, ammoxidation is a common industrial method. wikipedia.org However, this process can suffer from side reactions. There is an ongoing opportunity to develop highly selective catalysts and optimize process conditions (temperature, pressure, reactant ratios) to maximize yield and minimize the formation of impurities. google.com

Flow Chemistry: The adoption of continuous flow reactors can offer improved safety, better heat management, and higher consistency for energetic or hazardous reactions common in the synthesis of aromatic amines and nitriles.

Reduced Use of Hazardous Reagents: Developing synthetic routes that avoid toxic and corrosive chemicals, such as using N-chlorosuccinimide for chlorination in a controlled manner, represents a significant advance in process safety and green chemistry.

The evolution of synthetic methods towards catalytic, continuous, and safer processes is crucial for the cost-effective and environmentally responsible industrial use of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.